2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
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Overview
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridine ring, and a trifluoromethyl group .
Synthesis Analysis
The synthesis of imidazole-containing compounds can be achieved through a variety of methods. One general, inexpensive, and versatile method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing compounds show a broad range of chemical reactivity due to their amphoteric nature. They can participate in a variety of chemical reactions, including those involving the formation of C–N bonds .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(1H-1,3-benzodiazol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide”, also known as “2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide”.
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. The presence of the benzimidazole moiety is known for its broad-spectrum antimicrobial properties, which can be effective against various bacterial and fungal strains . Research has indicated that derivatives of benzimidazole can disrupt microbial cell membranes and inhibit essential enzymes, making them potent candidates for developing new antibiotics .
Anticancer Properties
The compound’s structure suggests it could be a promising candidate for anticancer research. Benzimidazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth . The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving its ability to penetrate cancer cells and exert cytotoxic effects .
Cardiovascular Benefits
The compound could also be explored for its cardiovascular benefits. Benzimidazole derivatives have been studied for their ability to modulate cardiovascular functions, including vasodilation and inhibition of platelet aggregation. This could make the compound useful in treating conditions such as hypertension and thrombosis.
These applications highlight the diverse potential of “2-(1H-1,3-benzodiazol-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide” in various fields of scientific research. Each application offers a unique avenue for further investigation and development.
Synthesis and therapeutic potential of imidazole containing compounds 新型苯并咪唑衍生物:设计、合成、对接和生物学评价 : Synthesis and therapeutic potential of imidazole containing compounds : 新型苯并咪唑衍生物:设计、合成、对接和生物学评价 : Synthesis and therapeutic potential of imidazole containing compounds : 新型苯并咪唑衍生物:设计、合成、对接和生物学评价 : Synthesis and therapeutic potential of imidazole containing compounds : 新型苯并咪唑衍生物:设计、合成、对接和生物学评价
Mechanism of Action
While the specific mechanism of action for this compound is not provided, imidazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c20-19(21,22)13-5-6-17(23-9-13)26-8-7-14(10-26)25-18(28)11-27-12-24-15-3-1-2-4-16(15)27/h1-6,9,12,14H,7-8,10-11H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOSHIWXOPXMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C32)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide |
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